molecular formula C10H8Cl2O B13318575 7,8-Dichloro-3,4-dihydronaphthalen-1(2H)-one CAS No. 1273596-31-8

7,8-Dichloro-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B13318575
CAS No.: 1273596-31-8
M. Wt: 215.07 g/mol
InChI Key: QPKLHUCBDKDHIK-UHFFFAOYSA-N
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Description

7,8-Dichloro-3,4-dihydronaphthalen-1(2H)-one is a valuable chlorinated tetralone derivative that serves as a versatile building block in organic and medicinal chemistry research. Its structure, featuring a partially saturated naphthalenone core and chlorine substituents, makes it a critical intermediate in the synthesis of more complex chemical entities . Research indicates that similar dichloro-substituted tetralone and dihydronaphthalenone scaffolds are utilized in the synthesis of compounds with significant biological activity. For instance, they act as key precursors in the development of rigidified eIF4E/eIF4G inhibitors, which are prototypic molecules studied for their potential to disrupt cap-dependent translation initiation and exhibit antiproliferative effects in cancer cell lines . Furthermore, the 7,8-dichloro substitution pattern is a recognized pharmacophore in heterocyclic chemistry, featured in intermediates for the synthesis of compounds such as 7,8-dichloro-1,2,3,4,5,6-hexahydrobenzo[f]quinolin-3-ones . The ketone functionality and halogenated aromatic ring present in this compound allow for diverse chemical transformations, including nucleophilic substitution, reduction, and participation in cyclization reactions to form novel heterocyclic systems . Researchers leverage this reactivity to create libraries of molecules for screening in various therapeutic areas. This product is intended for research applications as a chemical intermediate. It is strictly For Research Use Only. Not for human or veterinary use.

Properties

CAS No.

1273596-31-8

Molecular Formula

C10H8Cl2O

Molecular Weight

215.07 g/mol

IUPAC Name

7,8-dichloro-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C10H8Cl2O/c11-7-5-4-6-2-1-3-8(13)9(6)10(7)12/h4-5H,1-3H2

InChI Key

QPKLHUCBDKDHIK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)C(=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

General Chlorination Approach

The most common method involves the chlorination of precursor naphthalenone compounds. This process typically employs chlorine gas or chlorinating agents such as phosphorus pentachloride or sulfuryl chloride under controlled conditions to introduce chlorine atoms at specific positions on the aromatic ring.

Reaction Conditions:

  • Chlorination is performed in inert solvents like carbon tetrachloride or chloroform.
  • Elevated temperatures (around 80–120°C) facilitate the substitution.
  • The reaction often proceeds via electrophilic aromatic substitution, targeting positions with higher electron density.

Example:
A synthesis pathway involves chlorination of 3,4-dihydronaphthalen-1(2H)-one using chlorine gas in the presence of a radical initiator or light to promote substitution at the 7 and 8 positions, yielding 7,8-Dichloro-3,4-dihydronaphthalen-1(2H)-one .

Specific Synthesis Protocols

Method Reagents Solvent Temperature Outcome
Chlorination with Cl₂ Chlorine gas Carbon tetrachloride 80–120°C Selective chlorination at 7,8-positions
Chlorination with SO₂Cl₂ Sulfuryl chloride Chloroform Reflux Efficient chlorination with controlled selectivity

(Based on data from Vulcanchem and other sources)

Reduction and Functionalization of Chlorinated Intermediates

Hydrogenation and Reduction

The dihydronaphthalenone core can be synthesized via reduction of aromatic chlorinated precursors, often using catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere). This step reduces the aromatic ring to a dihydro derivative, maintaining chlorination at the designated positions.

Substituted Derivative Synthesis

Further functionalization, such as hydroxylation or bromination, can be performed on the chlorinated intermediates to obtain derivatives like 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one or 6,7-dichloro-3,4-dihydronaphthalen-1(2H)-one , employing reagents like hydrazine hydrate, bromine, or hydroxylating agents under specific conditions.

Alternative Synthetic Strategies

Multi-step Synthesis from Benzene Derivatives

Data Table of Synthesis Methods

Method Starting Material Reagents Reaction Conditions Yield Remarks
Chlorination 3,4-Dihydronaphthalen-1(2H)-one Cl₂, UV or heat Reflux in CCl₄ Moderate to high Selective at 7,8-positions
Bromination followed by Chlorination Brominated intermediates Br₂, Cl₂ Controlled temperature Variable Allows for further substitution
Multi-step ring construction Benzene derivatives Diels-Alder, chlorinating agents Specific conditions Variable Regioselective synthesis

Chemical Reactions Analysis

Types of Reactions

7,8-Dichloro-1,2,3,4-tetrahydronaphthalen-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Naphthoquinones

    Reduction: Alcohol derivatives

    Substitution: Various substituted naphthalenones

Scientific Research Applications

7,8-Dichloro-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7,8-dichloro-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of phenylethanolamine N-methyltransferase, affecting neurotransmitter levels .

Comparison with Similar Compounds

The pharmacological and physicochemical properties of DHN derivatives are highly influenced by substituent type, position, and stereochemistry. Below is a detailed comparison of 7,8-dichloro-DHN with structurally related compounds:

Halogenated DHN Derivatives
Compound Substituents Biological Activity Key Structural Features References
7,8-Dichloro-DHN Cl at C7, C8 Presumed intermediate for bioactive derivatives Planar aromatic ring with sp³-hybridized C3–C4
2,2,7-Trichloro-DHN Cl at C2, C2, C7 Structural data only Additional Cl at C2 enhances steric hindrance
(E)-7-Bromo-DHN Br at C7, 4-methoxybenzylidene Anti-neuroinflammatory (NF-κB inhibition) Non-planar dihedral angle (51.7°) between rings
5-Nitro-DHN (23b) NO₂ at C5 SIRT2 inhibition (potential anticancer/neurodegenerative applications) Electron-withdrawing NO₂ enhances binding affinity

Key Observations :

  • Halogen Position : Chlorine at C7/C8 (7,8-dichloro-DHN) vs. bromine at C7 (7-bromo-DHN) influences electronic effects and steric bulk. Bromine’s larger atomic radius enhances metabolic stability and cell permeability compared to chlorine .
  • Bioactivity : Halogenation at C7 (e.g., 7-bromo-DHN) correlates with anti-neuroinflammatory activity via NF-κB inhibition, suggesting 7,8-dichloro-DHN could share similar mechanisms if functionalized appropriately .
Hydroxylated and Alkoxy-Substituted DHN Derivatives
Compound Substituents Biological Activity Key Structural Features References
4,6,8-Trihydroxy-DHN OH at C4, C6, C8 Nematocidal activity (IC₅₀ not reported) Polar substituents enhance solubility
6-Methoxy-DHN (58) OCH₃ at C6 Intermediate for chiral BINOL synthesis Methoxy improves electron density on the ring
(E)-7-Hydroxy-DHN OH at C7, 4-hydroxybenzylidene Adenosine receptor antagonism (neurodegenerative therapy candidate) Hydrogen bonding via OH enhances target binding

Key Observations :

  • Hydroxylation : Hydroxyl groups (e.g., 4,6,8-trihydroxy-DHN) confer nematocidal activity but may reduce blood-brain barrier penetration compared to halogenated analogs .
  • Methoxy vs. Chloro : Methoxy groups (electron-donating) vs. chloro (electron-withdrawing) alter electronic profiles, impacting interactions with hydrophobic enzyme pockets .
α,β-Unsaturated Ketone Derivatives
Compound Substituents Biological Activity Key Structural Features References
(E)-2-Benzylidene-DHN Benzylidene at C2 Anticancer, antiviral α,β-unsaturation enhances electrophilicity
7-Fluoro-DHN F at C7, trifluoromethylbenzylidene Structural data only (potential anti-inflammatory) Fluorine’s electronegativity modulates reactivity
6-Acetyl-7-hydroxy-DHN Acetyl at C6, OH at C7 Synthetic intermediate Ketone and hydroxyl groups enable derivatization

Key Observations :

  • α,β-Unsaturation: Derivatives like 2-benzylidene-DHN exhibit dual pharmacophores, reducing toxicity to normal cells while maintaining efficacy .
  • Fluorination: Fluorine at C7 (7-fluoro-DHN) improves metabolic stability and bioavailability compared to non-halogenated analogs .

Biological Activity

7,8-Dichloro-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound belonging to the naphthalenone class. Its unique structure, characterized by two chlorine substituents and a ketone group, has attracted research interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse scientific studies, focusing on its mechanisms of action, efficacy in various biological assays, and implications for drug development.

Chemical Structure:

  • IUPAC Name: 7,8-Dichloro-3,4-dihydronaphthalen-1(2H)-one
  • Molecular Formula: C10H8Cl2O
  • Molecular Weight: 219.08 g/mol

Anticancer Properties

Research indicates that 7,8-Dichloro-3,4-dihydronaphthalen-1(2H)-one exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested:
    • PC-3 (prostate cancer)
    • DU-145 (prostate cancer)
    • CWR-22 (androgen-dependent prostate cancer)

In a study evaluating its effects on these cell lines, treatment with the compound resulted in increased apoptosis rates. Specifically, after five days of treatment, the percentage of apoptotic cells reached 43% in PC-3 cells compared to control levels . The compound was shown to arrest cell cycle progression primarily in the G1 phase, indicating a potential mechanism for its anticancer activity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains. Notably:

  • Minimum Inhibitory Concentration (MIC) Values:
    • Against Candida albicans: MIC values were reported as low as 0.023 µg/mL for certain derivatives .

This suggests that modifications in the structure can enhance its antifungal activity significantly.

The biological mechanisms through which 7,8-Dichloro-3,4-dihydronaphthalen-1(2H)-one exerts its effects are not fully elucidated but may involve:

  • Interaction with Cellular Targets: The compound likely interacts with specific enzymes or receptors within cells, modulating biochemical pathways critical for cell survival and proliferation.
  • Induction of Apoptosis: The observed increase in apoptotic cells suggests that it may activate intrinsic pathways leading to programmed cell death .

Study 1: Cytotoxic Effects on Prostate Cancer Cells

A study published in PMC examined the effects of the compound on prostate cancer cell lines. After treatment with varying concentrations over several days, significant increases in early and late apoptotic cells were observed. The study highlighted a dose-dependent relationship between the compound concentration and apoptosis induction .

Study 2: Antifungal Activity Assessment

Another investigation focused on the antifungal efficacy of related naphthalenones. The results indicated that certain structural modifications could lead to enhanced antifungal activity against Candida albicans, with some derivatives showing activity comparable to established antifungals like fluconazole .

Data Summary

Biological ActivityCell Line/OrganismObserved EffectReference
CytotoxicityPC-3Increased apoptosis (43% at day 5)
AntifungalCandida albicansMIC = 0.023 µg/mL (highly active)

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